N-Cyclopentyl-2-[N-(2,5-dimethoxyphenyl)benzenesulfonamido]acetamide
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Overview
Description
N-Cyclopentyl-2-[N-(2,5-dimethoxyphenyl)benzenesulfonamido]acetamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a cyclopentyl group, a dimethoxyphenyl group, and a benzenesulfonamido group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopentyl-2-[N-(2,5-dimethoxyphenyl)benzenesulfonamido]acetamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route starts with the preparation of the benzenesulfonamide derivative, followed by the introduction of the cyclopentyl group and the dimethoxyphenyl group through various chemical reactions. The reaction conditions often involve the use of solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and advanced analytical techniques ensures the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-Cyclopentyl-2-[N-(2,5-dimethoxyphenyl)benzenesulfonamido]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
N-Cyclopentyl-2-[N-(2,5-dimethoxyphenyl)benzenesulfonamido]acetamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Researchers study the compound’s interactions with biological molecules to understand its potential as a therapeutic agent.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-Cyclopentyl-2-[N-(2,5-dimethoxyphenyl)benzenesulfonamido]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- N-Cyclopentyl-2-[(2,5-dimethoxyphenyl)amino]acetamide
- N-Cyclopentyl-2-(2,5-dimethoxyphenyl)-4-quinolinecarboxamide
Uniqueness
N-Cyclopentyl-2-[N-(2,5-dimethoxyphenyl)benzenesulfonamido]acetamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C21H26N2O5S |
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Molecular Weight |
418.5 g/mol |
IUPAC Name |
2-[N-(benzenesulfonyl)-2,5-dimethoxyanilino]-N-cyclopentylacetamide |
InChI |
InChI=1S/C21H26N2O5S/c1-27-17-12-13-20(28-2)19(14-17)23(15-21(24)22-16-8-6-7-9-16)29(25,26)18-10-4-3-5-11-18/h3-5,10-14,16H,6-9,15H2,1-2H3,(H,22,24) |
InChI Key |
QBDDZSNQZHYRFM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N(CC(=O)NC2CCCC2)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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